![molecular formula C22H20ClNOS2 B5196271 2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide, commonly known as CMPT, is a compound with potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. CMPT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. Additionally, CMPT has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and can protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. CMPT has also been shown to reduce inflammation in models of arthritis and colitis. In neurological disorders, CMPT has been shown to protect against oxidative stress and reduce neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CMPT has several advantages for lab experiments. It is relatively easy to synthesize and has good stability in solution. It also has low toxicity and can be administered orally or intravenously. However, CMPT has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of CMPT is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of CMPT. One area of research is the development of more potent and selective analogs of CMPT. Another area of research is the investigation of the mechanism of action of CMPT, which could lead to the development of new therapeutic targets. Additionally, the potential diagnostic applications of CMPT in cancer and neurological disorders warrant further investigation. Finally, the safety and efficacy of CMPT in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CMPT involves the reaction of 4-chlorobenzenethiol with 2-methyl-4-(phenylthiomethyl)aniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-chloroacetyl-2-aminobenzothiazole to obtain CMPT. The yield of the synthesis process is approximately 50%, and the purity of the compound is verified through thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
CMPT has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. CMPT has also been studied for its potential as a diagnostic tool for cancer and neurological disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c1-16-13-17(14-26-19-5-3-2-4-6-19)7-12-21(16)24-22(25)15-27-20-10-8-18(23)9-11-20/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUFNVDMNXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

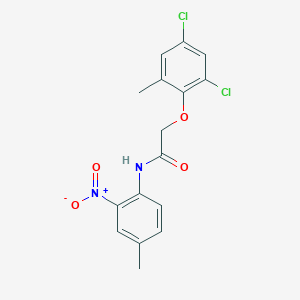
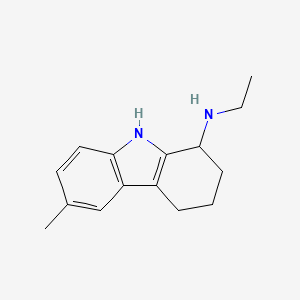
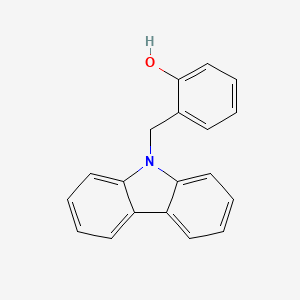
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
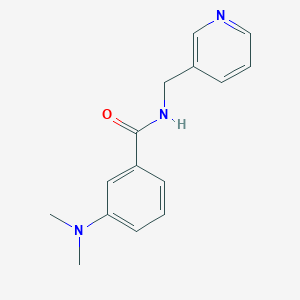
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)
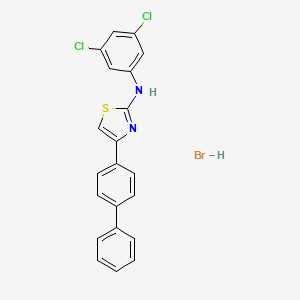
![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)